molecular formula C8H17NO2 B8680048 1-(2-(Methoxymethoxy)ethyl)pyrrolidine

1-(2-(Methoxymethoxy)ethyl)pyrrolidine

Cat. No.: B8680048
M. Wt: 159.23 g/mol
InChI Key: GCBSYFJJZJJUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Methoxymethoxy)ethyl)pyrrolidine is a pyrrolidine derivative featuring a five-membered saturated amine ring substituted with a 2-(methoxymethoxy)ethyl group. The methoxymethoxy (OCH2OCH3) moiety introduces enhanced hydrophilicity and conformational flexibility compared to simpler ether or alkyl substituents. Pyrrolidine derivatives are widely utilized in medicinal chemistry, catalysis, and agrochemicals due to their versatility in hydrogen bonding, stereochemical control, and metabolic stability .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-[2-(methoxymethoxy)ethyl]pyrrolidine

InChI

InChI=1S/C8H17NO2/c1-10-8-11-7-6-9-4-2-3-5-9/h2-8H2,1H3

InChI Key

GCBSYFJJZJJUBC-UHFFFAOYSA-N

Canonical SMILES

COCOCCN1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Ether-Linked Pyrrolidine Derivatives
Compound Name Substituent Structure Key Properties/Applications References
1-(2-(Methoxymethoxy)ethyl)pyrrolidine –(CH2)2OCH2OCH3 Hypothesized increased hydrophilicity; potential use in drug delivery or chiral catalysis.
SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine) –(CH2)2O(C6H4)Ph Potent inhibitor of LTA4 hydrolase; anti-inflammatory activity via suppression of LTB4 production. Oral bioavailability demonstrated in preclinical models.
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine –(CH2)2O(C6H3Br) Industrial relevance in pesticides; global market growth driven by agrochemical demand (2020–2025 CAGR data available).
1-((2-Methoxyphenoxy)acetyl)pyrrolidine –COCH2O(C6H4OCH3) Collision cross-section data (CID 303112) suggests utility in mass spectrometry-based analytics.

Key Insight: The methoxymethoxy group in the target compound may confer superior solubility compared to SC-22716’s lipophilic phenylphenoxy group, while the bromophenoxy analog’s halogenation enhances pesticidal activity.

Methoxymethyl and Related Derivatives
Compound Name Substituent Structure Key Properties/Applications References
2-(Methoxymethyl)-1-methylpyrrolidine –CH2OCH3 (methoxymethyl) Simpler ether substituent; likely lower steric hindrance than methoxymethoxy.
Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate –COCH2OCH3 (ester group) Dual functional groups (ester and carboxylate) enable use as a synthetic intermediate.
Bicyclo[3.1.0]hexane derivatives with methoxymethoxyethyl groups –(CH2)2OCH2OCH3 (cyclic system) Conformational rigidity in bicyclic systems enhances stereochemical control for catalysis.

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